molecular formula C7H8N6 B2424078 3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine CAS No. 75792-76-6

3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine

Cat. No.: B2424078
CAS No.: 75792-76-6
M. Wt: 176.183
InChI Key: GDVYDAPJXCTBIW-UHFFFAOYSA-N
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Description

3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine is a heterocyclic compound with a molecular formula of C7H8N6 and a molecular weight of 176.18 g/mol . This compound is characterized by the presence of both hydrazinyl and imidazolyl functional groups attached to a pyridazine ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine typically involves the reaction of hydrazine derivatives with imidazole-containing compounds under controlled conditions. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl and imidazolyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of 3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine involves its interaction with various molecular targets and pathways. The hydrazinyl group can form reactive intermediates that interact with biological molecules, while the imidazolyl group can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate enzyme activities and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazinyl and imidazolyl derivatives, such as:

Uniqueness

What sets 3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine apart from similar compounds is its unique combination of hydrazinyl and imidazolyl groups attached to a pyridazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(6-imidazol-1-ylpyridazin-3-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6/c8-10-6-1-2-7(12-11-6)13-4-3-9-5-13/h1-5H,8H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVYDAPJXCTBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NN)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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